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Compound of Interest

Compound Name: Benzyl-d5 Bromide

CAS No.: 71258-22-5

Cat. No.: B566163 Get Quote

Executive Summary
Deuterium-labeled benzyl bromide, specifically the

-d

isotopologue, represents a critical reagent in both mechanistic organic chemistry and modern
drug discovery. Its utility stems from the Kinetic Isotope Effect (KIE), where the greater mass of
deuterium (approx.[1] twice that of protium) lowers the zero-point vibrational energy of the C-D
bond, increasing its dissociation energy.

For researchers, this compound serves two distinct but related high-value functions:

Mechanistic Probe: It distinguishes between S

1 and S

2 reaction pathways via secondary

-deuterium isotope effects.[2]

Metabolic Stabilizer: In the "Deuterium Switch" strategy, it introduces metabolic resistance at

the benzylic position—a common "soft spot" for Cytochrome P450-mediated oxidation—

thereby extending the half-life of pharmaceutical candidates.
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Isotopic Physics & Chemical Properties
The fundamental value of benzyl bromide-

-d

lies in the vibrational physics of the Carbon-Deuterium bond.

The Primary Driver: Zero-Point Energy (ZPE)
The C-D bond is shorter and stronger than the C-H bond. This difference is not electronic in the

static sense (Born-Oppenheimer approximation) but vibrational.[2]

C-H Bond Dissociation Energy (BDE): ~88-90 kcal/mol (benzylic).[2]

C-D Bond Dissociation Energy: ~+1.2 to 1.5 kcal/mol higher than C-H.[2]

This increased stability makes C-D bond cleavage the rate-limiting step in oxidative metabolism

(Primary KIE), while the change in hybridization (

) during nucleophilic substitution gives rise to subtle rate changes (Secondary KIE) used to
map transition states.

Physical Property Comparison
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Property
Benzyl Bromide
(Protio)

Benzyl Bromide-

-d
Significance

Formula

C

H

Br

C

H

D

Br

Mass shift of +2.014

Da

MW 171.04 g/mol 173.05 g/mol
Mass spectrometry

resolution

Boiling Point 198-199 °C ~198 °C
Isotope effect on BP is

negligible

Density 1.438 g/mL ~1.45 g/mL
Slightly denser due to

mass

C-X Bond C-H (Benzylic) C-D (Benzylic) Metabolic Stability

Synthesis Strategies
Choosing the correct synthesis route is critical to avoid "scrambling" (loss of isotopic purity) and

to minimize byproducts like benzal bromide.

Comparison of Routes
Two primary pathways exist: Radical Bromination (from Toluene-d

) and Nucleophilic Substitution (from Benzyl Alcohol-d

).[2]

Recommendation: For high-precision applications (drug synthesis/mechanistic studies), Route

B (Alcohol Conversion) is superior due to higher isotopic fidelity and milder conditions.
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Figure 1: Comparison of synthetic routes. Route B is preferred for laboratory-scale synthesis to

ensure maximum isotopic incorporation.[2]

Mechanistic Applications: Probing S 1 vs S 2
Deuterium labeling at the

-position allows chemists to distinguish between substitution mechanisms via Secondary
Kinetic Isotope Effects (SDKIE).[2]

The Mechanism
S

1 (Dissociative): The rate-determining step involves the formation of a carbocation. The
hybridization changes from

(tetrahedral) to

(trigonal planar). The C-H/C-D bonds have more freedom of motion (less steric confinement)
in the transition state.

Result: Normal KIE (

per D).

S

2 (Associative): The transition state is pentacoordinate.[3] The steric crowding increases,
restricting the C-H/C-D bending vibrations.

Result: Small or Inverse KIE (
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).[2]

Data Interpretation Table
Observed Interpretation Mechanistic Insight

1.00 ± 0.05 No significant effect

S

2 Pathway: Tight transition

state; nucleophile attack is

synchronous with leaving

group departure.[2]

1.10 - 1.30 Normal Secondary Effect

S

1 Pathway: Carbocation

character in the Transition

State.[2] Relief of steric strain

dominates.[2]

> 2.0 Primary Effect

Elimination (E2): Indicates C-

H(D) bond breaking is

occurring (deprotonation), not

substitution.

Therapeutic Application: The Deuterium Switch
In drug development, the benzylic position is a notorious "metabolic soft spot." Cytochrome

P450 enzymes (CYPs) rapidly oxidize this position via a radical abstraction mechanism.[2]

Metabolic Blockade Mechanism
Replacing H with D at the benzylic site exploits the Primary Kinetic Isotope Effect. Because the

C-D bond is stronger, the CYP450 enzyme struggles to abstract the deuterium radical,

significantly slowing down clearance.
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Figure 2: The "Deuterium Switch" mechanism. Deuteration raises the activation energy for

CYP450 oxidation, shunting the drug away from rapid clearance pathways.

Experimental Protocol: Synthesis of Benzyl
Bromide- -d
Objective: High-yield conversion of Benzyl Alcohol-

-d

to Benzyl Bromide-

-d

using Phosphorus Tribromide (

).
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Safety Note: Benzyl bromide is a severe lachrymator (tear gas). All operations must be

performed in a functioning fume hood.[2]

Reagents & Equipment[8]
Substrate: Benzyl Alcohol-

-d

(>98% D atom enrichment).[2]

Reagent: Phosphorus Tribromide (

) (1.0 M in CH

Cl

or neat).

Solvent: Anhydrous Dichloromethane (DCM).[2]

Quench: Saturated NaHCO

solution.

Step-by-Step Methodology
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and

a pressure-equalizing addition funnel. Flush with Argon or Nitrogen.[2]

Solvation: Dissolve Benzyl Alcohol-d

(10 mmol, 1.10 g) in anhydrous DCM (20 mL). Cool the solution to 0 °C using an ice bath.

Addition: Add

(4.0 mmol, 0.4 equiv - Note: PBr3 has 3 reactive Br atoms) dropwise over 15 minutes.

Why: Slow addition prevents exotherms that could lead to side reactions or loss of volatile

bromides.[2]
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir

for 2–3 hours.

Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 9:1).[2] The alcohol spot

should disappear; a less polar bromide spot will appear.

Quench: Cool back to 0 °C. Carefully add saturated NaHCO

(10 mL) to neutralize phosphorous acid byproducts. Caution: Gas evolution.

Workup:

Separate organic layer.[2][4][5]

Extract aqueous layer with DCM (2 x 10 mL).[2]

Combine organics and wash with Brine (1 x 15 mL).[2]

Dry over anhydrous MgSO

, filter, and concentrate under reduced pressure (keep bath temp < 40 °C to prevent
degradation).

Purification: If necessary, purify via short-path distillation or flash column chromatography

(100% Hexanes).

Expected Yield: 85–95%.[2] Characterization:

1H NMR (CDCl

): ~7.3–7.4 ppm (m, 5H, Ar-H). Absent: The singlet at ~4.5 ppm (CH

-Br) seen in protio-benzyl bromide will be missing.[2]

13C NMR: Triplet at benzylic carbon position (due to C-D coupling,

Hz).

Safety & Handling
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Lachrymator: Benzyl bromide vapor causes severe eye and respiratory irritation.[2][6]

Mitigation: Keep a beaker of 10% aqueous ammonia in the hood to neutralize spills/vapors

(reacts to form benzyl amine).

Storage: Store at 2–8 °C, protected from light (amber vial) and moisture. Decomposition

turns the liquid from colorless to reddish-brown (liberation of Br

/HBr).
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Source: Sigma-Aldrich SDS.[2][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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